N-(4,4,5,5,5-Pentafluoropentyl)phthalimide
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Overview
Description
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide: is a chemical compound with the molecular formula C13H10F5NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4,5,5,5-Pentafluoropentyl)phthalimide typically involves the reaction of phthalic anhydride with 4,4,5,5,5-pentafluoropentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4,4,5,5,5-Pentafluoropentyl)phthalimide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluoropentyl group is replaced by other nucleophiles.
Reduction Reactions: The imide group in the compound can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines .
Scientific Research Applications
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4,4,5,5,5-Pentafluoropentyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The fluorinated moiety enhances its binding affinity and selectivity, making it a potent modulator of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide: can be compared with other fluorinated phthalimide derivatives, such as N-(4,4,5,5,5-trifluoropentyl)phthalimide and N-(4,4,5,5,5-hexafluoropentyl)phthalimide.
Uniqueness:
- The unique aspect of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and selectivity.
Properties
IUPAC Name |
2-(4,4,5,5,5-pentafluoropentyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO2/c14-12(15,13(16,17)18)6-3-7-19-10(20)8-4-1-2-5-9(8)11(19)21/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNCUKPPRFLXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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